molecular formula C₁₆H₁₉N₅O₇ B1147301 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine CAS No. 193092-29-4

3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine

Cat. No. B1147301
M. Wt: 393.35
InChI Key:
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Description

Synthesis Analysis

The chemical synthesis of nucleosides similar to 3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine often involves multiple steps, including the conversion of 2'-deoxyguanosine into various derivatives through reactions like tricyclic isopropeno derivatives formation, methylation, and the removal of blocking systems. For instance, the synthesis of 3-methyl-2'-deoxyguanosine from 2'-deoxyguanosine is achieved through a sequence of reactions that ultimately result in compounds known for their spontaneous glycosidic bond hydrolysis under physiological conditions (Golankiewicz, Ostrowski, & Folkman, 1990).

Molecular Structure Analysis

Modifications to the Hoogsteen edge of 2'-deoxyguanosine, such as the addition of acetyl groups, have been shown to increase the stability and specificity of G-quadruplex formations. This is due to enhanced noncovalent interactions like hydrogen bonds and pi-stacking, which are crucial for the molecular structure's stability and functionality (Gubala, Betancourt, & Rivera, 2004).

Chemical Reactions and Properties

Singlet oxygen reactions with 2'-deoxyguanosine and its derivatives highlight the complex chemistry involving nucleosides. These reactions result in significant oxidation products, elucidating the reactivity of guanosine derivatives under oxidative stress conditions. The formation of such oxidation products demonstrates the sensitivity of guanosine derivatives to reactive oxygen species, impacting their chemical properties significantly (Ravanat & Cadet, 1995).

Physical Properties Analysis

The synthesis and characterization of various guanosine derivatives, including their acetyl and amine adducts, provide valuable insights into the physical properties of these compounds. These properties are essential for understanding the stability, solubility, and overall behavior of guanosine derivatives in biological systems and experimental conditions (Gillet & Schärer, 2002).

Scientific Research Applications

Biological Role and Research Implications Deoxyguanosine and its oxidative derivatives have been extensively studied for their roles in biological systems and potential therapeutic applications. The biological role of 8-oxo-2'-deoxyguanosine, a compound structurally related to deoxyguanosine, illustrates the significance of nucleoside derivatives in understanding oxidative stress and diseases associated with it. It has been utilized as a biomarker for oxidative damage, highlighting its involvement not only in mutagenic processes but also in gene regulation, DNA repair, inflammation control, and activation of antioxidant systems (Marmiy & Esipov, 2015). This underlines the compound's prospective utility in drug development and disease mitigation strategies.

DNA Damage and Carcinogenic Risk The formation of specific DNA adducts, such as those derived from reactions involving guanine bases, highlights the critical need to understand the mechanisms of DNA damage and its implications for carcinogenesis. Studies on compounds like 3-Nitrobenzanthrone demonstrate the genotoxic potential of environmental pollutants through DNA adduct formation, emphasizing the importance of research on nucleoside derivatives in assessing cancer risks associated with exposure to hazardous substances (Arlt, 2005).

Antioxidant Defense Mechanisms Research on nucleoside derivatives also extends to exploring antioxidant defense mechanisms within organisms. The study of oxidative stress biomarkers in clinical settings, particularly concerning type 2 diabetes and its complications, demonstrates the role of nucleic acid damage markers, including 8-hydroxy-2′-deoxyguanosine, in predicting disease progression and complications. Such markers offer insights into the underlying mechanisms of glucose toxicity and potential targets for pharmacotherapy (Bigagli & Lodovici, 2019).

properties

IUPAC Name

[(2R,3S,5R)-5-(2-acetamido-6-oxo-1H-purin-9-yl)-3-acetyloxyoxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O7/c1-7(22)18-16-19-14-13(15(25)20-16)17-6-21(14)12-4-10(27-9(3)24)11(28-12)5-26-8(2)23/h6,10-12H,4-5H2,1-3H3,(H2,18,19,20,22,25)/t10-,11+,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOVGEMUNRNWBU-QJPTWQEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90518063
Record name N-Acetyl-3',5'-di-O-acetyl-2'-deoxyguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90518063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',5',N2-Tri-O-acetyl 2'-Deoxyguanosine

CAS RN

193092-29-4
Record name N-Acetyl-3',5'-di-O-acetyl-2'-deoxyguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90518063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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